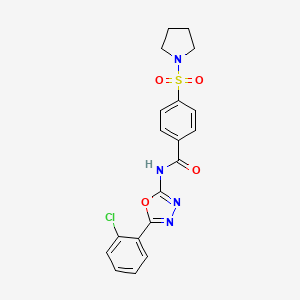
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C19H17ClN4O4S and its molecular weight is 432.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H12ClN3O, with a molecular weight of 249.7 g/mol. The presence of the 2-chlorophenyl group and the oxadiazole moiety contributes to its biological efficacy. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The oxadiazole moiety enhances the lipophilicity of the molecule, facilitating better membrane penetration and higher antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicates that similar oxadiazole derivatives have shown cytotoxic effects on various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications in the phenyl ring can significantly influence the anticancer activity, with electron-withdrawing groups enhancing potency .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of related compounds reported minimum inhibitory concentration (MIC) values demonstrating potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL for these pathogens, indicating promising antibacterial properties for derivatives similar to this compound .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value lower than that of standard chemotherapeutics like doxorubicin for certain analogues .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(compound X) | A431 | <0.5 |
| N-(compound Y) | Jurkat | <0.5 |
Case Study 1: Antibacterial Efficacy
A recent investigation into the antibacterial properties of oxadiazole derivatives showed that modifications in substituents on the phenyl ring significantly impacted their efficacy against bacterial strains. The study highlighted that compounds with a chlorinated phenyl group exhibited enhanced activity compared to their non-chlorinated counterparts.
Case Study 2: Anticancer Screening
A series of pyrrolidine-containing benzamides were synthesized and evaluated for anticancer activity using MTT assays on multiple cancer cell lines. The results indicated that compounds bearing the oxadiazole ring demonstrated superior cytotoxicity compared to traditional chemotherapeutics, prompting further exploration into their mechanisms of action.
Eigenschaften
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S/c20-16-6-2-1-5-15(16)18-22-23-19(28-18)21-17(25)13-7-9-14(10-8-13)29(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-12H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOQTUERRDMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














